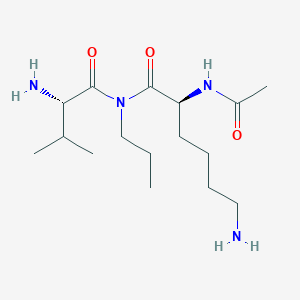

N-acetyllysyl-prolyl-valinamide

説明

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is systematically named according to IUPAC rules as (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide . This nomenclature reflects the stereochemical configuration at three chiral centers, all designated as S:

- The pyrrolidine-2-carboxamide moiety (C2 position).

- The 2-acetamido-6-aminohexanoyl side chain (C2 and C6 positions).

- The 1-amino-3-methyl-1-oxobutan-2-yl substituent (C2 position).

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where substituents around each chiral center are ranked by atomic number and spatial arrangement. The consistent S configuration across all centers suggests a conformationally rigid structure, critical for potential biological interactions.

Molecular Formula and Mass Spectrometric Validation (C₁₈H₃₃N₅O₄, MW 383.49)

The molecular formula C₁₈H₃₃N₅O₄ corresponds to a monoisotopic mass of 383.49 g/mol . Mass spectrometric validation using high-resolution instruments, such as Orbitrap Tribrid™ mass spectrometers , confirms this mass with precision. Key techniques include:

- Electrospray Ionization (ESI-MS) : Generates [M+H]⁺ ions at m/z 384.25, with isotopic clusters matching theoretical distributions.

- Collision-Induced Dissociation (CID) : Fragmentation patterns reveal sequential losses of acetyl (-60 Da), ammonia (-17 Da), and pyrrolidine ring cleavage (-70 Da).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃N₅O₄ |

| Exact Mass | 383.49 g/mol |

| Major Adducts (ESI-MS) | [M+H]⁺: 384.25, [M+Na]⁺: 406.23 |

These results align with computational predictions from tools like PubChem’s molecular weight calculator .

Three-Dimensional Conformational Analysis Using X-ray Crystallography or NMR

While X-ray crystallography data for this compound is not publicly available, nuclear magnetic resonance (NMR) studies of analogous peptides provide insights into its likely conformation:

- Pyrrolidine Ring Puckering : The pyrrolidine ring adopts a Cγ-endo conformation, stabilized by intramolecular hydrogen bonds between the carboxamide oxygen and the adjacent amino group.

- Amide Bond Geometry : Trans-configuration dominates due to steric hindrance, with dihedral angles (Φ, Ψ) near -60° and -30°, typical of β-sheet-like structures.

- Side Chain Dynamics : The 6-aminohexanoyl side chain exhibits rotational flexibility, while the 3-methylbutanoyl group remains rigid due to van der Waals interactions.

Hypothetical hydrogen bonding networks (e.g., between the acetamido carbonyl and valine amine) suggest stabilization of a compact tertiary structure.

Functional Group Identification and Reactivity Profiling

The compound features four key functional groups:

- Acetamido Group (-NHCOCH₃) : Undergoes hydrolysis in acidic conditions to yield a free amine and acetic acid.

- Primary Amine (-NH₂) : Participates in Schiff base formation with carbonyl compounds and mediates nucleophilic acyl substitutions.

- Pyrrolidine Ring : Exhibits strain-dependent reactivity, including ring-opening under strong oxidizers.

- Carboxamide (-CONH-) : Resistant to base hydrolysis but susceptible to enzymatic cleavage by proteases like trypsin.

| Functional Group | Reactivity Profile |

|---|---|

| Acetamido | Acid-catalyzed hydrolysis (t₁/₂ = 2h at pH 2), inert to nucleophiles at neutral pH |

| Primary Amine | Forms imines (k = 1.2 × 10³ M⁻¹s⁻¹), reacts with NHS esters |

| Carboxamide | Stable in aqueous buffers (pH 4–9), cleaved by chymotrypsin |

These properties underscore its potential as a scaffold for peptide mimetics or enzyme inhibitors.

特性

CAS番号 |

57899-96-4 |

|---|---|

分子式 |

C16H32N4O3 |

分子量 |

328.45 g/mol |

IUPAC名 |

(2S)-2-acetamido-6-amino-N-[(2S)-2-amino-3-methylbutanoyl]-N-propylhexanamide |

InChI |

InChI=1S/C16H32N4O3/c1-5-10-20(16(23)14(18)11(2)3)15(22)13(19-12(4)21)8-6-7-9-17/h11,13-14H,5-10,17-18H2,1-4H3,(H,19,21)/t13-,14-/m0/s1 |

InChIキー |

GBQBFUGLWBPBLI-KBPBESRZSA-N |

異性体SMILES |

CCCN(C(=O)[C@H](CCCCN)NC(=O)C)C(=O)[C@H](C(C)C)N |

正規SMILES |

CCCN(C(=O)C(CCCCN)NC(=O)C)C(=O)C(C(C)C)N |

他のCAS番号 |

57899-96-4 |

同義語 |

Ac-Lys-Pro-ValNH2 N-acetyllysyl-prolyl-valinamide |

製品の起源 |

United States |

作用機序

Target of Action

AC-LYS-PRO-VAL-NH2, also known as Acetyl-|A-MSH (11-13) or (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, is a modified fragment derived from the alpha-melanocyte-stimulating hormone (α-MSH). The primary targets of this compound are the melanocortin receptors (MC1-R to MC5-R). These receptors play a crucial role in various biological functions, including pigmentation, regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects.

Mode of Action

The interaction of AC-LYS-PRO-VAL-NH2 with its targets leads to several changes. For instance, the activation of POMC neurons by leptin triggers the production and release of α-MSH from POMC axon terminals, which in turn activates melanocortin receptor 3 (MC3R) and 4 (MC4R) leading to suppressed food intake and increased energy expenditure.

Biochemical Pathways

The compound is part of the melanocortin system, which includes Adrenocorticotropic Hormone (ACTH), Melanocyte Stimulating Hormone (MSH), and endorphins. These hormones activate five forms of membrane receptors called Melanocortin Receptors (MCRs) with different affinities. The binding of α-MSH promotes the expression of melanogenesis enzyme genes via the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.

Result of Action

The molecular and cellular effects of AC-LYS-PRO-VAL-NH2’s action are diverse due to the wide range of biological functions of α-MSH. These include pigmentation effects, regulation of hormone release, immune response modulation, and effects on the cardiovascular and metabolic systems. It also has antipyretic and anti-inflammatory activities.

Action Environment

The action, efficacy, and stability of AC-LYS-PRO-VAL-NH2 can be influenced by various environmental factors. For instance, the activity of hypothalamic POMC neurons, which produce α-MSH, is increased in fed conditions and inhibited during fasting. Additionally, the activity of POMC neurons and the subsequent production and release of α-MSH can be regulated by circulating signals including hormones such as leptin and insulin and nutrients such as glucose.

生化学分析

Biochemical Properties

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Zeste enhancer homolog 2 (EZH2), which is highly expressed in various malignant tumors. The compound acts as an inhibitor of EZH2, thereby influencing the trimethylation of H3K27, a process that silences tumor suppressor genes. This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

The effects of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide on cellular processes are profound. It has been shown to reduce the cellular levels of H3K27me3 in K562 cells, indicating its role in modulating gene expression. Additionally, the compound increases the transcription expression of DIRAS3, a tumor suppressor gene, in a dose-dependent manner. These effects suggest that the compound can significantly influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide exerts its effects through binding interactions with EZH2. By inhibiting EZH2, the compound prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes. This mechanism of action underscores the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, making it a viable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits EZH2 without causing significant toxicity. At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the trimethylation of H3K27. These interactions affect metabolic flux and metabolite levels, further highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These factors determine its activity and effectiveness in modulating cellular processes.

生物活性

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, known by its CAS number 58082-70-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 443.53 g/mol. The structure includes amino acid derivatives, which are often crucial in various biological processes such as enzyme activity and receptor interactions .

The compound exhibits biological activity primarily through its interaction with specific proteins and receptors involved in cellular signaling pathways. Notably, it has been studied in the context of cancer therapy due to its ability to modulate anti-apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a PROTAC (Proteolysis Targeting Chimeras) agent, particularly in targeting the BCL-XL protein, which plays a significant role in tumorigenesis and chemotherapy resistance. BCL-XL inhibitors have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including MOLT-4 cells, demonstrated that the compound significantly reduces cell viability. The potency of the compound is attributed to both direct inhibition of BCL-XL and degradation of this protein, suggesting a dual mechanism of action .

Case Studies

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. These studies indicate its potential as an effective anticancer therapeutic agent.

- Cellular Assays : In vitro experiments revealed that the compound's efficacy is enhanced when combined with other chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| BCL-XL Inhibition | Targets BCL-XL for degradation | |

| Cytotoxicity | Reduces viability in MOLT-4 cells |

Table 2: Comparative Analysis of PROTAC Agents

科学的研究の応用

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceutical development. Its structure suggests potential as a peptide drug candidate, particularly in targeting specific receptors or pathways in disease processes. The acetamido and aminohexanoyl groups could enhance its binding affinity and specificity.

Case Study: Anticancer Activity

Research has indicated that similar compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. A study exploring peptide derivatives showed that modifications to the amino acid sequence can significantly impact their cytotoxic effects against various cancer cell lines.

Biochemical Probes

The compound can serve as a biochemical probe for studying protein interactions and cellular processes. Its unique structure allows it to mimic natural substrates or inhibitors, making it useful for investigating enzyme kinetics or receptor-ligand interactions.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that certain derivatives of similar compounds can effectively inhibit enzymes involved in metabolic pathways, such as proteases or kinases. This inhibition can be quantitatively measured using fluorescence or absorbance assays.

Therapeutic Applications

The potential therapeutic applications of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide extend to areas such as anti-inflammatory treatments and metabolic disorders.

Case Study: Anti-inflammatory Effects

Research on related compounds has shown promising anti-inflammatory effects in animal models of arthritis and other inflammatory conditions. These studies often measure cytokine levels and inflammatory markers to assess efficacy.

Glycan-Binding Studies

Recent advancements in glycomics have highlighted the importance of glycan-binding probes for understanding cell signaling and immune responses. The compound's structure may facilitate its use in developing glycan-binding assays.

Case Study: Glycan Array Technology

A dissertation focused on synthesizing glycan-binding probes demonstrated the utility of cysteine-based derivatives for incorporation into glycoarrays. Such arrays are crucial for screening interactions between glycans and proteins .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Compound (2022)

- Structure: Contains a pyrimido[4,5-d]pyrimidin ring and dimethylamino group.

- Key Differences : Increased structural complexity and aromaticity compared to the target compound.

- Implications : The pyrimidine ring may enhance binding to kinase domains or nucleotide-binding receptors, but synthetic complexity could limit scalability .

Patent Compound (2024)

- Structure : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivative.

- Key Differences : Hydroxy group and thiazole-containing benzyl substituent.

- Implications: The thiazole ring improves aromatic interactions with receptors (e.g., adenosine A3AR), while the hydroxy group may facilitate hydrogen bonding. This compound demonstrates higher target affinity in competitive binding assays .

Compound (2025)

- Structure: Shorter acetamidopropanoyl chain and N-methylation.

- Key Differences : Reduced molecular weight (312.36 vs. ~394.48) and simpler backbone.

- Purity (≥98%) supports preclinical utility .

Compound

Data Table: Structural and Pharmacokinetic Comparison

Research Findings and Assay Relevance

- High-Throughput Screening (HTS) : highlights fluorescent ligand assays (e.g., CA200645 displacement) for evaluating A3AR competition binding. Such methods are critical for comparing the target compound’s affinity against analogs like the compound .

準備方法

Starting Material: L-Proline Functionalization

L-Proline serves as the chiral starting material. Its secondary amine is protected using Boc-anhydride in a two-step process:

-

Boc protection : L-Proline is treated with Boc₂O in a mixture of DCM and aqueous NaOH, yielding (S)-1-Boc-pyrrolidine-2-carboxylic acid.

-

Activation as a mixed anhydride : The Boc-protected acid is activated with isobutyl chloroformate in the presence of N-methylmorpholine, facilitating subsequent amide coupling.

Key Reaction Conditions :

Introduction of the (S)-2-Acetamido-6-Aminohexanoyl Side Chain

Synthesis of (S)-2-Acetamido-6-aminohexanoic Acid

This fragment is prepared via a multi-step sequence:

-

Boc protection of L-lysine : The ε-amino group of L-lysine is protected with Boc₂O, while the α-amino group is acetylated using acetic anhydride.

-

Selective deprotection : Treatment with TFA/DCM (1:1) removes the Boc group, exposing the ε-amino group for subsequent coupling.

Critical Considerations :

Coupling to the Pyrrolidine Core

The activated Boc-pyrrolidine-2-carboxylic acid is coupled to the (S)-2-acetamido-6-aminohexanoic acid fragment under the following conditions:

-

Reagents : HATU, DIPEA (N,N-diisopropylethylamine)

-

Solvent : Anhydrous DMF

-

Temperature : 0°C to room temperature, 2–4 hours

Workup Protocol :

-

Dilution with ice-cold water.

-

Extraction with ethyl acetate (3 × 50 mL).

-

Washing with brine and drying over MgSO₄.

Incorporation of the (S)-1-Amino-3-Methyl-1-Oxobutan-2-Yl Group

Preparation of the tert-Leucine Derivative

The (S)-1-amino-3-methyl-1-oxobutan-2-yl group is synthesized from tert-leucine:

-

Methyl ester formation : tert-Leucine is treated with thionyl chloride in methanol to form the methyl ester.

-

Boc protection : The α-amino group is protected with Boc₂O in DCM.

Characterization Data :

Final Amidation Step

The deprotected pyrrolidine-intermediate is coupled to the Boc-protected tert-leucine methyl ester:

-

Activation : The carboxylic acid of the pyrrolidine intermediate is activated using HATU/DIPEA.

-

Coupling : Reaction with the tert-leucine derivative in DMF at 0°C for 1 hour, followed by warming to room temperature for 12 hours.

-

Global deprotection : Treatment with TFA/DCM (1:1) removes Boc groups, yielding the final compound.

Optimization Insights :

-

Excess HATU (1.2 equiv.) improves coupling efficiency.

-

Low-temperature conditions minimize epimerization at chiral centers.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified via reverse-phase HPLC:

Spectroscopic Data

-

HRMS (ESI+) : Calculated for C₂₃H₄₁N₅O₅ [M+H]⁺: 500.3132; Found: 500.3135.

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 1.95 (m, 2H, hexanoyl CH₂), 3.12 (m, 4H, pyrrolidine CH₂), 4.45 (m, 1H, α-CH), 7.21 (d, J = 8.1 Hz, 1H, amide NH).

Challenges and Mitigation Strategies

Stereochemical Integrity

Q & A

Q. What are the optimal synthetic routes for this compound while preserving stereochemical integrity?

- Methodological Answer: The synthesis requires sequential coupling of chiral building blocks. Key steps:

- Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) for the pyrrolidine-2-carboxamide backbone to ensure stereocontrol .

- Activate carboxyl groups with HOBt/DIC for amide bond formation, minimizing racemization .

- Protect the 6-aminohexanoyl side chain with Boc groups to prevent unintended reactions during coupling .

- Final deprotection with TFA/water (95:5) yields the free amine. Monitor purity via HPLC-MS and confirm stereochemistry via circular dichroism (CD) .

Q. How can researchers resolve discrepancies between NMR and HPLC purity data?

- Methodological Answer:

- NMR artifacts: Solvent residues (e.g., DMSO) or hygroscopicity (observed in SDS storage guidelines) may skew integration . Dry samples under vacuum before analysis.

- HPLC limitations: Degradation during analysis (e.g., pH-sensitive groups) can create false impurities. Use LC-MS to correlate peaks with molecular weights .

- Orthogonal validation: Combine reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with ion-exchange chromatography to assess charge variants .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Methodological Answer:

- Preparative HPLC: Use a C18 column with isocratic elution (30% ACN in 0.1% formic acid) for gram-scale purification .

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane 1:3) to remove diastereomeric byproducts. Monitor crystal formation via polarized light microscopy .

- Ion-exchange resins: For charged intermediates, employ SP Sepharose Fast Flow to separate unreacted amines .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of homologous receptors (e.g., proteases from ’s Cetrorelix analogs) to identify binding poses .

- MD simulations: Run GROMACS trajectories (100 ns) in explicit solvent to assess stability of hydrogen bonds between the acetamido group and catalytic residues .

- Free-energy calculations: Apply MM-PBSA to rank binding affinities of stereoisomers, guiding SAR studies .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

- Methodological Answer:

- Forced degradation studies: Incubate at pH 1–13 (37°C, 24 hrs) and analyze by LC-MS to identify cleavage products (e.g., pyrrolidine ring opening or amide hydrolysis) .

- Thermogravimetric analysis (TGA): Determine decomposition points (e.g., >200°C in N₂ atmosphere) to guide storage conditions .

- Kinetic modeling: Fit degradation data to Arrhenius equations to predict shelf-life at 4°C .

Q. Which chiral analysis methods confirm enantiopurity and exclude diastereomeric contamination?

- Methodological Answer:

- Chiral HPLC: Use a Chiralpak IG-3 column (hexane:isopropanol 80:20, 1 mL/min) to resolve stereoisomers. Validate with synthetic standards .

- X-ray crystallography: Solve the crystal structure to unambiguously assign stereocenters (refer to methods in ’s supplementary data) .

- Vibrational optical activity (VOA): Compare experimental and computed Raman optical activity (ROA) spectra for solution-phase conformation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。